Erythromycin C belongs to the class of antibiotics known as macrolides. These compounds are characterized by their macrocyclic lactone structure, which typically contains 14 to 16 carbon atoms. Erythromycin C specifically is classified as a 14-membered ring macrolide, similar to other members of the erythromycin family, such as erythromycin A and clarithromycin.
The synthesis of erythromycin C can be achieved through various methods, including natural fermentation and synthetic approaches. The traditional method involves culturing Saccharopolyspora erythraea under controlled conditions to maximize antibiotic production. Recent advancements have introduced metabolic engineering techniques to enhance yields by introducing heterologous gene clusters responsible for specific biosynthetic pathways .
One notable method involves high-performance liquid chromatography (HPLC) for purification. A sample containing erythromycin C is injected into an HPLC system, where it is separated based on its chemical properties. The separated solution is then treated with a cation exchange column followed by methanol elution to obtain pure erythromycin C . The chromatographic conditions typically involve specific ratios of mobile phases and flow rates optimized for maximum yield.
Erythromycin C has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 733.94 g/mol.
The structural representation includes multiple hydroxyl groups and a desosamine sugar moiety attached to the lactone ring, which are critical for its interaction with bacterial ribosomes during protein synthesis inhibition . Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Erythromycin C undergoes various chemical reactions that are essential for its function as an antibiotic. It primarily interacts with bacterial ribosomes, inhibiting protein synthesis by binding to the 50S subunit. This action prevents the translocation step in protein elongation, effectively halting bacterial growth.
The reaction mechanism involves the formation of a complex between erythromycin C and the ribosomal RNA, leading to conformational changes that inhibit peptide bond formation. Studies have shown that modifications in the structure of erythromycin can significantly alter its binding affinity and antibacterial efficacy .
The mechanism of action of erythromycin C revolves around its ability to bind specifically to the 23S rRNA component of the 50S ribosomal subunit in bacteria. This binding occurs at the peptidyl transferase center, ultimately inhibiting protein synthesis.
Research indicates that erythromycin C's binding leads to misreading of mRNA, which results in the production of non-functional proteins. This action not only inhibits bacterial growth but can also lead to cell death in susceptible organisms .
Erythromycin C appears as a white crystalline powder with a melting point range between 82-83 °C. It is soluble in organic solvents such as acetone and slightly soluble in water.
The compound exhibits significant stability under acidic conditions but can degrade under alkaline environments. Its ultraviolet absorption spectrum shows maximum absorbance at approximately 274 nm, which is useful for analytical quantification methods .
Erythromycin C has extensive applications in both clinical and research settings. It is used primarily as an antibiotic for treating infections caused by susceptible bacteria, including respiratory tract infections, skin infections, and sexually transmitted diseases. Additionally, it serves as a model compound for studying antibiotic resistance mechanisms due to its widespread use in medicine.
In research, erythromycin C is utilized in studies focusing on antibiotic efficacy, resistance mechanisms, and drug development processes aimed at creating new derivatives with improved activity or reduced side effects .
Erythromycin C was first identified in the early 1950s during the isolation of erythromycin complexes from Saccharopolyspora erythraea (formerly Streptomyces erythreus) [1] [4]. Initial fermentation broths revealed multiple co-metabolites:
This complex was later identified in diverse actinomycetes, including the halophile Actinopolyspora erythraea YIM90600 isolated from Chinese salt fields [9]. Erythromycin C is classified as a 14-membered macrolide antibiotic, sharing the core polyketide lactone ring with other erythromycins but distinguished by specific tailoring modifications [1] [10].
| Compound | C12 Modification | C3′ Sugar Modification | Relative Abundance |
|---|---|---|---|
| Erythromycin A | Hydroxyl group | N-methylated desosamine | 80-90% |
| Erythromycin B | Deoxy | N-methylated desosamine | 5-15% |
| Erythromycin C | Hydroxyl group | Non-methylated desosamine | <5% |
| Erythromycin D | Deoxy | Absent (aglycone) | Trace |
Erythromycin C (C37H67NO13) shares the erythronolide B macrolactone core with erythromycin A and B but diverges in sugar modifications [4] [6]:
Core Structural Features
Key Differentiating Modifications
Erythromycin C occupies a central branch point in erythromycin biosynthesis, serving as the immediate precursor to erythromycin A and a taxonomic marker for pathway evolution [2] [5] [9].
Biosynthetic Pathway Position
Taxonomic Significance
Novel derivatives (e.g., erythronolide H/I) in extremophiles suggest oxidative diversification [9]
Table 2: Key Enzymatic Steps in Erythromycin C Biosynthesis
| Gene | Enzyme | Function in Pathway | Product Generated |
|---|---|---|---|
| eryBV | Glycosyltransferase | Attaches L-mycarose to C3-OH | 3-α-L-mycarosylerythronolide B |
| eryCIII | Glycosyltransferase | Attaches D-desosamine to C5-OH | Erythromycin D |
| eryK | Cytochrome P450 hydroxylase | Hydroxylates C12 of erythronolide ring | Erythromycin C |
| eryG | Methyltransferase | Methylates C3′ amine of desosamine (absent in some strains) | Erythromycin A |
The structural and biosynthetic uniqueness of erythromycin C underscores its role as both a metabolic endpoint in certain actinomycetes and a biochemical intermediate in high-yielding erythromycin A producers. Its continued study provides insights for engineered biosynthesis of novel macrolide derivatives [5] [9].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: